1-Acetyl-2-thiohydantoin
Overview
Description
1-Acetyl-2-thiohydantoin is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is a derivative of thiohydantoin, characterized by the presence of an acetyl group at the nitrogen atom and a thioxo group at the carbonyl position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-Acetyl-2-thiohydantoin is a chemical compound that has been used in proteomics research . .
Mode of Action
It is known that this compound can undergo hydrolysis in both acidic and alkaline conditions . In alkaline conditions, it is rapidly hydrolyzed to 2-thiohydantoin and a carboxylic acid .
Biochemical Pathways
It is known that the compound can undergo hydrolysis, resulting in the formation of 2-thiohydantoin and a carboxylic acid
Pharmacokinetics
The compound’s solubility and stability can be influenced by its crystal form , which may impact its bioavailability.
Result of Action
The hydrolysis of this compound to 2-thiohydantoin and a carboxylic acid in both acidic and alkaline conditions is a known chemical reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The compound is known to undergo hydrolysis more rapidly in alkaline conditions than in acidic conditions . Additionally, the crystal form of the compound can influence its solubility and stability, which may impact its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Acetyl-2-thiohydantoin are largely determined by its molecular structure. It has a melting point of 175.5°C and a density of 1.367 (estimate) . The compound is solid in form and has a refractive index of 1.6430 (estimate) . The pKa of this compound is predicted to be 8.03±0.30 .
Cellular Effects
Related compounds, such as 2-thiohydantoin derivatives, have been shown to exhibit antimicrobial properties . These compounds have been found to exhibit bacteriostatic activity against various bacterial strains
Molecular Mechanism
Studies on related compounds suggest that they may undergo hydrolysis in aqueous sulfuric acid to give 2-thiohydantoin and a carboxylic acid . This hydrolysis may take place by an A-2 or an A-1 mechanism, depending on the concentration of acid
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized by reacting glycine with acetic anhydride and ammonium thiocyanate . The crude product can then be purified by repeated crystallization from methanol
Metabolic Pathways
It is known that the compound can be synthesized from glycine, acetic anhydride, and ammonium thiocyanate , suggesting that it may be involved in pathways related to these compounds
Preparation Methods
1-Acetyl-2-thiohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of glycine, thiocyanic acid, and acetic anhydride . The reaction is typically carried out by dissolving glycine and thiocyanic acid in acetic anhydride, followed by the addition of glacial acetic acid. The mixture is then heated to 100°C with stirring for 40 minutes. Upon cooling and pouring into ice water, a yellow solid precipitates, which is then washed and recrystallized with ethanol to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Microwave-assisted synthesis has also been explored for the efficient production of thiohydantoin derivatives .
Chemical Reactions Analysis
1-Acetyl-2-thiohydantoin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In alkaline conditions, this compound rapidly hydrolyzes to form 2-thiohydantoin and a carboxylic acid. This reaction is facilitated by the attack of hydroxide ions on the conjugate base of the compound.
Oxidation: The compound can be oxidized under specific conditions to yield different products, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Acetyl-2-thiohydantoin has been extensively studied for its antimicrobial properties. It has shown activity against various strains of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The compound is also used in proteomics research applications .
In addition to its antimicrobial properties, this compound is utilized in the synthesis of hybrid compounds with potential therapeutic applications. These hybrids often exhibit enhanced biological activity compared to their parent compounds .
Comparison with Similar Compounds
1-Acetyl-2-thiohydantoin is structurally similar to other thiohydantoin derivatives, such as 1-benzoyl-2-thiohydantoin and 2-thiohydantoin . it is unique due to the presence of the acetyl group, which influences its chemical reactivity and biological activity.
1-Benzoyl-2-thiohydantoin: This compound hydrolyzes more rapidly than this compound, possibly due to steric effects that destabilize its ground state.
2-Thiohydantoin: Lacks the acetyl group and exhibits different reactivity and biological properties compared to this compound.
The presence of the acetyl group in this compound enhances its stability and influences its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-acetyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXNUFFAFBJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060401 | |
Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-26-9 | |
Record name | 1-Acetyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Acetyl-2-thiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-2-thiohydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1920 | |
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Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-2-thiohydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.670 | |
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Record name | 1-ACETYL-2-THIOHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMG5WO16JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 1-acetyl-2-thiohydantoin derivatives?
A1: A prevalent method involves reacting α-amino acids with ammonium thiocyanate in a mixture of acetic anhydride and acetic acid. This reaction, significantly accelerated under microwave irradiation, yields various 5-substituted-1-acetyl-2-thiohydantoin derivatives. []
Q2: How does the structure of this compound influence its hydrolysis?
A2: Studies reveal that 1-acetyl-2-thiohydantoins undergo a two-step hydrolysis in alkaline solutions. First, deacetylation occurs, followed by the hydrolysis of the resulting 5-substituted 2-thiohydantoin. The presence of an acetyl group at the N-1 position has been shown to increase the hydrolysis rate compared to the corresponding deacetylated 2-thiohydantoin. []
Q3: What is the mechanism of racemization in 1-acetyl-2-thiohydantoins?
A3: Research suggests that racemization of 5-substituted 1-acetyl-2-thiohydantoins follows an SE1 mechanism. This conclusion is supported by solvent kinetic isotope effect studies and the observation that the rate of deuteration (kdeu) is approximately equal to the rate of racemization (krac). [] Furthermore, substituents at the N-1 and the asymmetric carbon significantly influence the racemization rate. [, ]
Q4: Are there different polymorphic forms of this compound, and how do they differ?
A4: Yes, a new polymorph of this compound has been identified. The key difference between this new form and the previously known form lies in the intermolecular hydrogen bonding patterns. The new polymorph exhibits hydrogen bonding between the acetyl C=O and the amide N-H groups, leading to an infinite chain structure. In contrast, the known form features hydrogen bonds between the amide C=O and amide N-H groups of the thiohydantoin rings. []
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Commonly used techniques include Fourier-transform infrared (FT-IR) spectroscopy, Fourier-transform Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide valuable information about the molecular structure, vibrational modes, and proton environments within the molecule. []
Q6: How can computational chemistry be used to study this compound?
A6: Density functional theory (DFT) calculations provide insights into the geometry, energetics, and potential tautomerization processes of this compound. By employing appropriate functionals and basis sets, researchers can investigate properties such as tautomerization energy barriers and enthalpy of formation. [] These computational studies can be valuable for understanding the reactivity and stability of this compound.
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